molecular formula C16H21N3O B255304 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole

3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole

Cat. No. B255304
M. Wt: 271.36 g/mol
InChI Key: ULHCKRBRSHYMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole, also known as DPhox, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure. DPhox is known for its unique chemical properties, which make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole is not well understood, but it is believed to involve the coordination of the compound with metal ions. 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole can form stable complexes with metal ions, which can then be used in various catalytic reactions. The exact mechanism of these reactions is still being studied, but it is believed that 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole plays a crucial role in facilitating these reactions.
Biochemical and Physiological Effects
3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant adverse effects on living organisms. 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole has been used in various in vitro experiments to study the effects of metal-catalyzed reactions on biological systems.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole in lab experiments is its ability to coordinate with metal ions to form stable complexes. These complexes can be used in various catalytic reactions, making 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole a valuable tool for researchers in various fields. Additionally, 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole is relatively non-toxic and does not exhibit any significant adverse effects on living organisms.
However, there are also some limitations to using 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole in lab experiments. One of the primary limitations is the cost of the compound, which can be relatively high. Additionally, the synthesis of 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole can be time-consuming and requires specialized equipment and expertise.

Future Directions

There are several future directions for the use of 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole in scientific research. One potential area of research is the use of 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole in the synthesis of new pharmaceuticals and agrochemicals. 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole has been shown to be a valuable tool in the synthesis of organic compounds, and its use in the development of new drugs and chemicals could have significant implications for the pharmaceutical and agricultural industries.
Another potential area of research is the use of 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole in the development of new catalytic reactions. The ability of 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole to coordinate with metal ions to form stable complexes makes it a valuable tool for researchers in the field of catalysis. Further research into the mechanisms of these reactions could lead to the development of new and more efficient catalytic systems.
Conclusion
In conclusion, 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole is a valuable tool for researchers in various fields due to its unique chemical properties. The compound can be used as a ligand in metal-catalyzed reactions, and its ability to coordinate with metal ions to form stable complexes makes it a valuable tool for the synthesis of organic compounds. While there are some limitations to using 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole in lab experiments, its potential applications in the development of new drugs, chemicals, and catalytic systems make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole involves the reaction of 4-phenylpiperazine with 3,5-dimethyl-4-bromoacetophenone in the presence of a base. This reaction results in the formation of an intermediate product, which is then treated with hydroxylamine hydrochloride to produce the final product, 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole. The synthesis of 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole is a relatively straightforward process, and the compound can be obtained in high yields.

Scientific Research Applications

3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole has been used in a variety of scientific research applications due to its unique chemical properties. One of the primary uses of 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole is as a ligand in metal-catalyzed reactions. 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole can coordinate with metal ions to form stable complexes, which can then be used in various catalytic reactions. 3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

properties

Product Name

3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

3,5-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole

InChI

InChI=1S/C16H21N3O/c1-13-16(14(2)20-17-13)12-18-8-10-19(11-9-18)15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3

InChI Key

ULHCKRBRSHYMRF-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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